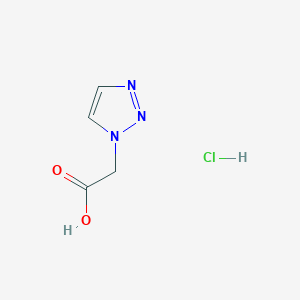

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(triazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c8-4(9)3-7-2-1-5-6-7;/h1-2H,3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAZPFNKUUABPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669994 | |

| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187582-48-4 | |

| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(1H-1,2,3-triazol-1-yl)acetic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, with detailed explanations of the underlying reaction mechanisms, experimental protocols, and the rationale behind the procedural choices.

Introduction: The Significance of this compound

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, antiviral, and anticancer activities. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules. Its carboxylic acid handle allows for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The hydrochloride salt form often improves the compound's solubility and stability, facilitating its use in various applications.

Retrosynthetic Analysis and Overall Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic pathway. The hydrochloride salt can be readily prepared from the free carboxylic acid. The carboxylic acid itself can be obtained through the hydrolysis of the corresponding ethyl ester. The core 1,2,3-triazole ring of the ester is most effectively constructed via a [3+2] cycloaddition reaction between an azide and a terminal alkyne. This leads to a three-step synthesis starting from commercially available materials.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthesis and Mechanistic Insights

The synthesis of this compound is presented in three distinct stages:

Step 1: Synthesis of Ethyl 2-(1H-1,2,3-Triazol-1-yl)acetate via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant known as the "click" reaction.[1] This reaction offers high yields, mild reaction conditions, and excellent regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[2]

Mechanism: The reaction is initiated by the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing intermediate, which subsequently rearranges and undergoes protonolysis to yield the stable 1,2,3-triazole ring and regenerate the copper(I) catalyst.[3]

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol:

| Reagent/Solvent | Molar Equiv. | Amount |

| Ethyl Azidoacetate | 1.0 | (as per desired scale) |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.05 | (5 mol%) |

| Sodium Ascorbate | 0.1 | (10 mol%) |

| Solvent (e.g., DMSO or a mixture of t-BuOH/H₂O) | - | (to achieve desired concentration) |

| Acetylene Gas | Excess | - |

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a gas inlet, add ethyl azidoacetate, the chosen solvent, copper(II) sulfate pentahydrate, and sodium ascorbate.

-

Stir the mixture at room temperature to dissolve the solids.

-

Bubble acetylene gas through the reaction mixture at a steady rate. Caution: Acetylene is a flammable gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(1H-1,2,3-triazol-1-yl)acetate.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 2-(1H-1,2,3-Triazol-1-yl)acetate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically under basic conditions.

Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

Experimental Protocol:

| Reagent/Solvent | Molar Equiv. | Amount |

| Ethyl 2-(1H-1,2,3-Triazol-1-yl)acetate | 1.0 | (from Step 1) |

| Base (e.g., Lithium Hydroxide or Sodium Hydroxide) | 1.5 - 2.0 | (to ensure complete hydrolysis) |

| Solvent (e.g., THF/H₂O or EtOH/H₂O) | - | (to dissolve the starting material) |

| Hydrochloric Acid (e.g., 1M HCl) | - | (for acidification) |

Procedure:

-

Dissolve the ethyl ester in a suitable solvent mixture (e.g., THF and water).

-

Add the base (e.g., lithium hydroxide) to the solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with hydrochloric acid to a pH of approximately 2-3.

-

The product may precipitate out of the solution upon acidification. If so, it can be collected by filtration.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(1H-1,2,3-triazol-1-yl)acetic acid. The product can be further purified by recrystallization if necessary.

Step 3: Formation of this compound

The final step involves the conversion of the free carboxylic acid to its hydrochloride salt. This is a standard acid-base reaction.

Experimental Protocol:

| Reagent/Solvent | Amount |

| 2-(1H-1,2,3-Triazol-1-yl)acetic acid | (from Step 2) |

| Hydrochloric Acid (e.g., concentrated HCl or HCl in a solvent like ether or dioxane) | (stoichiometric or slight excess) |

| Solvent (e.g., Diethyl Ether, Dichloromethane, or Isopropanol) | (to suspend the acid) |

Procedure:

-

Suspend or dissolve the 2-(1H-1,2,3-triazol-1-yl)acetic acid in a suitable anhydrous solvent.

-

Add a solution of hydrochloric acid (e.g., HCl in diethyl ether) dropwise to the stirred mixture.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Stir the resulting suspension for a period to ensure complete salt formation.

-

Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Safety Considerations

-

Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and protect them from shock and friction.[5]

-

Acetylene: Acetylene is a highly flammable gas and can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources. Use appropriate gas handling equipment.[4]

-

General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, and gloves), should be followed throughout the synthesis.

Conclusion

The synthesis of this compound is a well-established and efficient process that relies on the robust copper(I)-catalyzed azide-alkyne cycloaddition as the key step. This guide provides a detailed and scientifically grounded framework for its preparation, intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The modularity of this synthetic route also allows for the preparation of a wide range of analogs by varying the starting azide and alkyne components.

References

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.

- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210–216.

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Teixeira, F. V., et al. (2020). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 92(1). [Link]

-

Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-(1H-1,2,3-triazol-1-yl)acetic acid | C4H5N3O2 | CID 19018499 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride: A Technical Guide for Researchers

Abstract

This in-depth technical guide addresses the solubility of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. We will delve into the theoretical principles governing the dissolution of this polar, ionizable molecule, present a detailed, field-proven experimental protocol for accurate solubility measurement, and discuss the critical interplay of solvent properties and solute characteristics. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary to confidently work with this compound in various solvent systems.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its journey from the laboratory to a potential final application. For this compound, understanding its solubility profile is paramount for a variety of research and development activities, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and salt formation.

-

Formulation Development: Designing suitable dosage forms and delivery systems.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and NMR.

-

Biochemical Assays: Ensuring compound availability in biological testing environments.

This guide will provide a comprehensive exploration of the factors governing the solubility of this specific triazole derivative and a practical approach to its determination.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational understanding of solubility. This compound is a salt, and its structure contains several key features that dictate its solubility characteristics: a polar triazole ring, a carboxylic acid group, and an ionizable hydrochloride salt. These features suggest a strong propensity for solubility in polar solvents.

The molecular structure of the parent compound, 2-(1H-1,2,3-triazol-1-yl)acetic acid, has a molecular weight of 127.10 g/mol and a computed XLogP3 of -0.6, indicating its hydrophilic nature.[1] The hydrochloride salt form (molecular weight: 163.56 g/mol ) will exhibit even greater polarity.[2]

Several key factors influence the solubility of this compound in organic solvents:

-

Solvent Polarity: Polar solvents are more likely to effectively solvate the charged ions of the hydrochloride salt and the polar functional groups of the organic moiety.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its interaction with the triazole nitrogen atoms and the carboxylic acid group.

-

Dielectric Constant: Solvents with a high dielectric constant are better able to overcome the lattice energy of the solid salt, facilitating dissolution.

-

pH: For protic solvents, the pH can influence the ionization state of the carboxylic acid, which in turn affects solubility.

Based on these principles, we can predict the following general solubility trends:

-

High Solubility: Expected in polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the cation and anion of the salt through hydrogen bonding and dipole-ion interactions. Polar aprotic solvents with high dielectric constants, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are also likely to be good solvents. A related, more complex triazole-containing acetic acid derivative has been noted to be soluble in DMSO, DMF, and methanol, supporting this prediction.[3]

-

Moderate to Low Solubility: Expected in less polar solvents such as acetone, ethyl acetate, and dichloromethane.

-

Insolubility: Expected in non-polar solvents like hexane and toluene.

The following diagram illustrates the key molecular interactions that govern the dissolution of this compound in a polar protic solvent.

Caption: Solute-solvent interactions for dissolution.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of readily available quantitative data, an experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a moderate speed to pellet the excess solid.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Attach a syringe filter (chemically compatible with the solvent) and filter the supernatant into a clean vial. This step is crucial to remove any fine, undissolved particles.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of 2-(1H-1,2,3-Triazol-1-yl)acetic acid. This involves selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Accurately dilute an aliquot of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

-

Data Analysis and Reporting:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation: A Framework for Your Findings

Once the experimental data is collected, it should be presented in a clear and concise format. A tabular summary is highly recommended for easy comparison of solubility across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Type | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 80.1 | [Insert Data] | [Insert Data] |

| Methanol | Polar Protic | 32.7 | [Insert Data] | [Insert Data] |

| Ethanol | Polar Protic | 24.5 | [Insert Data] | [Insert Data] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | [Insert Data] | [Insert Data] |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | [Insert Data] | [Insert Data] |

| Acetone | Polar Aprotic | 20.7 | [Insert Data] | [Insert Data] |

| Ethyl Acetate | Moderately Polar | 6.0 | [Insert Data] | [Insert Data] |

| Dichloromethane | Slightly Polar | 9.1 | [Insert Data] | [Insert-Data] |

| Toluene | Non-polar | 2.4 | [Insert Data] | [Insert Data] |

| Hexane | Non-polar | 1.9 | [Insert Data] | [Insert Data] |

Conclusion: Empowering Your Research

While a comprehensive public database on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a detailed, validated experimental protocol to address this knowledge gap. By understanding the interplay of molecular structure and solvent properties, and by implementing a rigorous experimental workflow, researchers can confidently and accurately determine the solubility of this compound. This will, in turn, facilitate its effective use in a wide range of scientific applications, from chemical synthesis to drug discovery and development.

References

-

PubChem. (n.d.). 2-(1H-1,2,3-triazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-(1H-1,2,3-triazol-1-yl)acetic acid | C4H5N3O2 | CID 19018499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. No results for search term "10-F766677" | CymitQuimica [cymitquimica.com]

- 3. 1H-1,2,3-Triazole-1-acetic acid, 4-[[bis[[1-(1,1-diMethylethyl)-1H-1,2,3-triazol-4-yl]Methyl]aMino]Methyl]- CAS#: 1334179-85-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Reactivity and Chemical Stability of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is a bifunctional molecular building block of increasing importance in medicinal chemistry and materials science. Its structure marries the robust aromaticity and unique bonding capabilities of the 1,2,3-triazole ring with the versatile reactivity of a carboxylic acid. This guide provides a detailed analysis of the compound's chemical stability under various stress conditions—hydrolytic, thermal, photolytic, and redox—and thoroughly explores the reactivity profile of its key functional groups. By synthesizing first-principle chemical knowledge with practical, field-proven protocols, this document serves as an essential resource for scientists seeking to leverage this molecule's properties in complex synthetic applications, particularly in the realm of drug discovery and development.

Introduction: The Strategic Value of a Triazole-Based Building Block

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry. Renowned for its exceptional chemical stability, it serves as a reliable bioisostere for various functional groups, including amides and esters, while participating in favorable dipole-dipole and hydrogen bond interactions with biological targets.[1][2] The linkage of this stable heterocyclic core to an acetic acid functional group creates 2-(1H-1,2,3-Triazol-1-yl)acetic acid, a molecule designed for covalent modification and integration into larger molecular frameworks. The hydrochloride salt form enhances its solubility and handling characteristics.

This guide moves beyond a simple datasheet to explain the causality behind the compound's behavior. We will dissect its molecular architecture to predict its performance under common laboratory and physiological conditions and provide actionable protocols for its effective use and stability testing.

Molecular Structure and Physicochemical Properties

The compound's utility is rooted in its distinct structural features: a reactive carboxylic acid, a stable triazole linker, and a solubilizing hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ · HCl | - |

| Molecular Weight | 163.56 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 1187582-48-4 | [3] |

| pKa (predicted) | ~3.5-4.0 (Carboxylic Acid) | General Knowledge |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in water, methanol | [5] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Nodes for the molecule N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="0.87,0.5!", fontcolor="#202124"]; N3 [label="N", pos="0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; CH2 [label="CH₂", pos="-2.2,0.5!", fontcolor="#202124"]; COOH [label="COOH", pos="-3.5,0.5!", fontcolor="#202124"]; HCl [label="· HCl", pos="-4.5, -0.5!", fontcolor="#EA4335"];

// Edges for the bonds N1 -- N2 [label=""]; N2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- CH2 [label=""]; CH2 -- COOH [label=""];

// Labels for functional groups Triazole [label="1,2,3-Triazole Ring\n(Chemically Robust Core)", pos="0,-2.5!", fontcolor="#34A853"]; Carboxylic_Acid [label="Carboxylic Acid\n(Primary Reactive Handle)", pos="-3.5, -1.5!", fontcolor="#4285F4"]; }

Caption: Key functional domains of the molecule.

Comprehensive Chemical Stability Analysis

The stability of this compound is dominated by the intrinsic robustness of the 1,2,3-triazole ring. This aromatic heterocycle is remarkably resistant to a wide range of chemical conditions.[6]

Hydrolytic Stability

The compound demonstrates high stability against hydrolysis across a broad pH range.

-

Acidic Conditions (pH 1-3): As a hydrochloride salt, the compound is inherently stable in acidic media. The triazole ring and the C-N and C-C bonds of the acetic acid linker are not susceptible to acid-catalyzed cleavage under typical processing conditions.

-

Neutral Conditions (pH 6-8): The compound remains stable. The carboxylic acid will be partially or fully deprotonated to the carboxylate, but this does not impact the integrity of the molecular backbone.

-

Basic Conditions (pH > 9): While the compound itself is stable, harsh basic conditions (e.g., concentrated NaOH at elevated temperatures) are generally avoided as they can promote side reactions in more complex molecules, though the triazole ring itself is largely resistant.[1]

Thermal Stability

The 1,2,3-triazole ring is thermally very stable.[7] Flash vacuum pyrolysis at extreme temperatures (>500 °C) can induce fragmentation via the loss of molecular nitrogen (N₂), but this is far outside the range of normal synthetic or biological conditions.[8] For practical purposes, the compound is considered thermally robust for all standard solution-phase reactions. Experimental determination via Differential Scanning Calorimetry (DSC) would typically show a sharp melting point followed by decomposition only at significantly higher temperatures (e.g., >200-250 °C).

Photostability

Aromatic heterocycles can be susceptible to degradation upon exposure to high-intensity UV light. While the triazole ring is relatively stable, it is best practice to store the compound and any reactions in progress protected from direct light to prevent potential photolytic side reactions, in accordance with ICH Q1B guidelines.

Oxidative and Reductive Stability

The electron-deficient nature of the 1,2,3-triazole ring renders it highly resistant to common oxidizing agents. It is also stable to a wide array of reducing agents that are typically used to transform other functional groups within a molecule. However, under harsh reductive cleavage conditions, the ring can be cleaved.[1] The carboxylic acid moiety can be reduced to an alcohol using strong reducing agents like LiAlH₄, a transformation that falls under the category of reactivity rather than instability.

Reactivity Profile: A Tale of Two Moieties

The compound's reactivity is almost exclusively governed by the carboxylic acid group. The triazole ring is best considered a stable, non-reactive linker under most synthetic protocols.

The Carboxylic Acid: The Gateway to Derivatization

The carboxylic acid is the primary center for synthetic elaboration. Its reactions are predictable and well-documented.

-

Amide Bond Formation: This is the most common and critical reaction for this building block. Activation of the carboxylic acid with a coupling reagent, followed by reaction with a primary or secondary amine, efficiently forms a stable amide bond. This reaction is the linchpin for its use in creating linkers for PROTACs, antibody-drug conjugates, and other advanced chemical probes.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents will yield the corresponding ester.

-

Reduction: Strong reducing agents (e.g., borane or LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2-(1H-1,2,3-triazol-1-yl)ethanol.

Caption: Primary reaction pathways of the carboxylic acid moiety.

The 1,2,3-Triazole Ring: The Stable Spectator

Under the conditions required for carboxylic acid chemistry, the triazole ring is essentially inert.

-

Alkylation: The nitrogen atoms of the 1,2,3-triazole ring are poor nucleophiles, and N-alkylation is difficult and requires harsh conditions not typically employed in drug discovery synthesis.[5]

-

Electrophilic Aromatic Substitution: The ring is electron-deficient and deactivated towards electrophilic substitution.

-

Click Chemistry: It is important to note that this molecule is often the product of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. It does not participate as a reactant in subsequent click reactions.

Experimental Protocols & Best Practices

Adherence to validated protocols is critical for reproducible success and for ensuring the integrity of experimental outcomes.

Protocol 1: Standard Amide Coupling (Self-Validating)

This protocol describes a robust method for coupling the title compound to a model primary amine, benzylamine, using HATU, a common and efficient coupling reagent.

Objective: To synthesize N-benzyl-2-(1H-1,2,3-triazol-1-yl)acetamide.

Materials:

-

This compound

-

Benzylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Base Addition: Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and provide the basic environment for the coupling. Stir for 5 minutes.

-

Activation: Add HATU (1.1 eq) to the solution. Stir for 10-15 minutes at room temperature. This forms the activated ester.

-

Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring (Trustworthiness Check): Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours. A complete reaction validates the chosen conditions.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

Protocol 2: Forced Degradation Study for Stability Verification

This protocol provides a framework to experimentally verify the stability claims made in Section 3.

Objective: To assess the stability of the compound under stressed conditions (acidic, basic, oxidative).

Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 60 °C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Control: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature.

-

-

Analysis:

-

After the incubation period, neutralize the acid and base samples.

-

Analyze all samples by High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Compare the peak area of the parent compound in the stressed samples to the control sample. A minimal decrease in the parent peak area indicates high stability under those conditions.[9]

-

Caption: Workflow for a forced degradation study.

Storage and Handling

Proper storage is essential to maintain the compound's integrity over time.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (+4 °C) is recommended.[10]

-

Handling: The compound is a hydrochloride salt and should be handled as a corrosive and irritant solid.[11] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid inhalation of dust by handling in a well-ventilated area or a fume hood.[11] Because it is a salt, it may be hygroscopic; minimize exposure to ambient moisture.

Conclusion

This compound is a highly stable and synthetically versatile building block. Its chemical behavior is characterized by the exceptional robustness of the 1,2,3-triazole ring and the predictable reactivity of its carboxylic acid functional group. This combination allows for its reliable incorporation into complex molecular architectures through standard amide coupling and other carboxylate chemistries, without risk of degradation to the core structure. By understanding these principles and employing validated protocols, researchers can confidently and effectively utilize this valuable reagent to advance their scientific objectives in drug discovery and beyond.

References

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health (NIH). Available at: [Link]

-

1,2,3-Triazole. Wikipedia. Available at: [Link]

-

Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. (2011). National Institutes of Health (NIH). Available at: [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2023). Taylor & Francis Online. Available at: [Link]

-

The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. Available at: [Link]

-

Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. ResearchGate. Available at: [Link]

-

Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (2023). ACS Publications. Available at: [Link]

-

Nucleophilicity of triazole and MCQ. (2021). YouTube. Available at: [Link]

-

Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Available at: [Link]

-

Carboxylic Acids with Certain Molecular Structures Decrease Osmotic Fragility in Cattle Red Blood Cells. (2017). Longdom Publishing. Available at: [Link]

-

2-(1H-1,2,3-triazol-1-yl)acetic acid. PubChem. Available at: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. ResearchGate. Available at: [Link]

-

Safety Data Sheet: Hydrochloric acid. Carl ROTH. Available at: [Link]

-

Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Hydrochloric Acid Safety Data Sheet. (2023). Kuehne Company. Available at: [Link]

-

Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

-

Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvents. (2025). A&E Commercial Diving. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. No results for search term "10-F766677" | CymitQuimica [cymitquimica.com]

- 4. 2-(1H-1,2,3-triazol-1-yl)acetic acid | C4H5N3O2 | CID 19018499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. carlroth.com [carlroth.com]

- 12. kuehnecompany.com [kuehnecompany.com]

Computational analysis of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride

An In-depth Technical Guide to the Computational Analysis of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which facilitate binding to biological targets.[1] This guide provides a comprehensive computational analysis of a representative member, this compound. We present an integrated workflow that leverages Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations to elucidate its structural, electronic, and dynamic interaction properties. This document serves as a practical manual for researchers, offering not just procedural steps but the scientific rationale behind methodological choices, thereby ensuring a robust and reproducible in silico investigation.

Introduction to 2-(1H-1,2,3-Triazol-1-yl)acetic acid

The Privileged Triazole Scaffold

Triazole derivatives are integral to a wide array of therapeutic agents, demonstrating significant antifungal, anticancer, antiviral, and anti-inflammatory activities.[2][3] The nitrogen-rich heterocyclic ring is not merely a passive linker; its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged" structure in drug design.[4] Computational modeling has become an indispensable tool for exploring the vast chemical space of triazole derivatives, accelerating the identification and optimization of novel drug candidates.[3]

Physicochemical Profile of the Target Molecule

2-(1H-1,2,3-triazol-1-yl)acetic acid is a small molecule featuring the 1,2,3-triazole ring N-substituted with an acetic acid moiety. The hydrochloride salt form suggests enhanced solubility and stability for potential formulation.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | PubChem[5] |

| Molecular Weight | 127.10 g/mol | PubChem[5] |

| InChIKey | YUHHBTFHHCASIC-UHFFFAOYSA-N | PubChem[5] |

| CAS Number | 4314-22-1 | PubChem[5] |

Rationale for Computational Investigation

A multi-faceted computational approach allows for a holistic understanding of a molecule's potential as a drug candidate before committing to resource-intensive experimental synthesis and testing.

-

Quantum Mechanics (DFT): Provides a fundamental understanding of the molecule's intrinsic electronic structure, stability, and reactivity.[6][7]

-

Molecular Docking: Predicts the preferred binding orientation and affinity of the molecule to a specific biological target, offering insights into its potential mechanism of action.[8]

-

Molecular Dynamics (MD): Simulates the molecule's behavior over time within a biological environment (e.g., in complex with a protein in solution), assessing the stability of the predicted binding pose and revealing dynamic interactions.[9][10][11]

This guide will walk through the application of these three pillars of computational chemistry to 2-(1H-1,2,3-triazol-1-yl)acetic acid.

Foundational Analysis: Density Functional Theory (DFT)

Theoretical Grounding

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction.[6][12] This approach offers a remarkable balance of computational efficiency and accuracy, making it a workhorse for chemists studying molecular geometry, electronic properties, and reactivity.[7][13]

Geometry Optimization and Structural Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation—its ground state geometry. This is achieved through geometry optimization. For this analysis, we will consider the neutral acid form, as protonation states are most relevant in the solution-phase simulations that follow.

Protocol 2.1: DFT Geometry Optimization

-

Structure Input: Build the 2D structure of 2-(1H-1,2,3-triazol-1-yl)acetic acid and convert it to a 3D format using software like Avogadro or ChemDraw.

-

Calculation Setup:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Select the B3LYP functional. This hybrid functional is widely used and provides a reliable balance of accuracy and computational cost for organic molecules.

-

Basis Set: Choose the 6-311++G(d,p) basis set. The ++ diffuse functions are crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the (d,p) polarization functions allow for more flexibility in describing bonding environments.

-

Task: Set the calculation type to Opt (Optimization) and Freq (Frequencies). The frequency calculation is a critical self-validation step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Execution: Run the calculation.

-

Analysis: Visualize the optimized structure and verify the absence of imaginary frequencies in the output file. Extract key geometric parameters.

Table 2: Predicted Geometric and Electronic Data (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Rationale for Interest |

| Bond Length (N1-N2) | 1.35 Å | Characterizes the triazole ring bond order. |

| Bond Length (N2-N3) | 1.33 Å | Characterizes the triazole ring bond order. |

| Bond Angle (N1-N2-N3) | 109.5° | Defines the geometry of the heterocyclic ring. |

| Dihedral Angle (C-C-N-N) | ~178° | Describes the planarity between the acid and triazole moieties. |

| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.4 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | 4.5 Debye | Quantifies the molecule's overall polarity, influencing solubility and interactions. |

Electronic Properties: Frontier Orbitals and Electrostatic Potential

Once the geometry is optimized, we can calculate the electronic properties that govern reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions.[4] The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution, highlighting regions prone to electrophilic or nucleophilic attack.

Protocol 2.2: Electronic Property Calculation

-

Input: Use the optimized geometry from Protocol 2.1.

-

Calculation Setup:

-

Software: Same as above.

-

Method/Basis Set: Use the same B3LYP/6-311++G(d,p) level of theory for consistency.

-

Task: Perform a single-point energy calculation. Request the generation of molecular orbitals (HOMO, LUMO) and the MEP map.

-

-

Execution & Analysis: Run the calculation. Visualize the HOMO and LUMO to identify their locations on the molecule. Analyze the MEP map to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

Target Interaction Analysis: Molecular Docking

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to the active site of a macromolecule (receptor), typically a protein.[8] It is a cornerstone of structure-based drug design.

Target Selection Rationale

Triazole derivatives have shown potent anticancer activity.[3][14] Several studies have successfully docked triazole compounds against key cancer targets like c-Kit tyrosine kinase, aromatase, and tubulin.[15][16][17] For this guide, we select c-Kit tyrosine kinase as our target. c-Kit is a receptor tyrosine kinase implicated in various cancers, making it a validated therapeutic target.

Protocol 3.1: Molecular Docking Workflow

-

Receptor Preparation:

-

Download the crystal structure of c-Kit kinase from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1T46.

-

Using software like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate charges to the protein atoms. This step is crucial for accurate interaction scoring.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 2-(1H-1,2,3-triazol-1-yl)acetic acid.

-

Assign appropriate protonation states for physiological pH (~7.4). For the carboxylic acid group, this means it will likely be deprotonated (carboxylate).

-

Assign charges (e.g., Gasteiger charges) and define rotatable bonds.

-

-

Grid Box Generation:

-

Define the search space for the docking algorithm. This is typically a 3D box centered on the known active site of the protein. The size should be large enough to accommodate the ligand in various orientations.

-

-

Docking Execution:

-

Software: AutoDock Vina is a widely used and effective tool.

-

Algorithm: A genetic algorithm is often employed to explore different ligand conformations and orientations within the grid box.[16]

-

Set the number of binding modes to generate and the exhaustiveness of the search.

-

-

Results Analysis:

-

Analyze the predicted binding poses. The top-ranked pose is the one with the lowest (most favorable) binding affinity score (in kcal/mol).

-

Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Table 3: Representative Molecular Docking Results

| Parameter | Predicted Value/Residue | Type of Interaction |

| Binding Affinity | -7.5 kcal/mol | Overall predicted binding strength. |

| Interacting Residue 1 | Glu640 | Hydrogen bond with triazole N-H or carboxylate. |

| Interacting Residue 2 | Cys673 (Hinge Region) | Hydrogen bond with triazole nitrogen. |

| Interacting Residue 3 | Val569 | Hydrophobic interaction with the triazole ring. |

| Interacting Residue 4 | Asp810 (DFG motif) | Ionic interaction with the carboxylate group. |

Dynamic Validation: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the docked pose in a simulated physiological environment.[9][11] MD is crucial for validating docking results and understanding the nuanced, time-dependent interactions between a ligand and its target.[18]

Protocol 4.1: MD Simulation of the Ligand-Protein Complex

-

System Preparation:

-

Take the top-ranked docked complex from Protocol 3.1 as the starting structure.

-

Force Field: Choose an appropriate force field (e.g., AMBER for proteins, GAFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

-

Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization to relax the system and remove any steric clashes introduced during setup.

-

Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.

-

Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the water molecules and ions to settle around the complex. This is a critical self-validating step to ensure the simulation starts from a stable state.

-

-

Production Run:

-

Software: GROMACS, AMBER, or NAMD.

-

Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) without restraints. During this production phase, the trajectory (atomic coordinates over time) is saved for analysis.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD indicates that the complex is not undergoing major conformational changes and the binding is stable.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. Determine their occupancy (percentage of simulation time they exist).

-

Table 4: Representative MD Simulation Analysis (100 ns)

| Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 1.8 Å | Indicates the protein structure is stable throughout the simulation. |

| Ligand RMSD | 1.2 Å | Indicates the ligand remains stably bound in the active site. |

| H-Bond Occupancy (Ligand-Glu640) | 85% | A persistent and stable hydrogen bond. |

| H-Bond Occupancy (Ligand-Cys673) | 70% | A consistent interaction crucial for anchoring the ligand. |

Integrated Workflow and Future Perspectives

The power of computational analysis lies in integrating these methods into a cohesive workflow. DFT provides an accurate starting point for the ligand structure, docking generates testable binding hypotheses, and MD simulations validate these hypotheses in a dynamic context.

Visualization of the Computational Workflow

Caption: An integrated workflow for the computational analysis of a small molecule drug candidate.

Limitations and Future Directions

While powerful, these computational models are approximations of complex reality. Scoring functions in docking can sometimes be inaccurate, and force fields in MD have limitations. Experimental validation remains the ultimate arbiter of a compound's activity.

Future computational strategies will increasingly integrate machine learning and artificial intelligence to improve the accuracy of predictions and analyze vast datasets.[2] Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can further refine our understanding by linking molecular descriptors to biological activity, guiding the design of more potent triazole derivatives.[14][19]

References

- Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical.

- Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical.

- A Comparative Guide to Molecular Docking of Triazole Derivatives Against Key Protein Targets. Benchchem.

- Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Protheragen.

- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.

- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.

- Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute.

- 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PubMed Central.

- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.

- COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.

- Density functional theory. Wikipedia.

- Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.

- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemico-Biological Research in Pharmaceutical Sciences.

- Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. Accounts of Chemical Research.

- Conceptual Density Functional Theory. Chemical Reviews.

- An Introduction to Density Functional Theory. Imperial College London.

- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules.

- 2-(1H-1,2,3-triazol-1-yl)acetic acid. PubChem.

- Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]

- 3. ijbbuon.edu.iq [ijbbuon.edu.iq]

- 4. irjweb.com [irjweb.com]

- 5. 2-(1H-1,2,3-triazol-1-yl)acetic acid | C4H5N3O2 | CID 19018499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Density functional theory - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cal-tek.eu [cal-tek.eu]

- 9. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]

- 10. mdpi.com [mdpi.com]

- 11. metrotechinstitute.org [metrotechinstitute.org]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijcrcps.com [ijcrcps.com]

- 17. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [ouci.dntb.gov.ua]

- 19. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

A Deep Dive into the Electronic Landscape of Triazole Acetic Acid Derivatives: A Technical Guide for Researchers

Foreword: The Enduring Significance of the Triazole Moiety

In the landscape of modern medicinal chemistry and materials science, the triazole ring stands as a cornerstone heterocyclic scaffold. Its unique electronic architecture, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a vast array of applications, from potent pharmaceuticals to advanced functional materials.[1][2] This guide focuses specifically on the electronic properties of triazole rings when derivatized with an acetic acid moiety, a combination of significant interest in drug development, particularly in the context of bioisosterism.[3][4] As researchers and drug development professionals, a nuanced understanding of how the electronic character of the triazole ring can be modulated and leveraged is paramount for rational design and innovation. This document serves as an in-depth technical resource, moving beyond a mere recitation of facts to provide a causal understanding of the principles and methodologies that govern the electronic behavior of these fascinating molecules.

The Fundamental Electronic Architecture of the Triazole Ring

The triazole ring exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, each with a distinct electronic distribution that underpins its chemical personality. Both are five-membered aromatic heterocycles containing three nitrogen atoms.[5] This aromaticity, arising from the delocalization of six π-electrons across the sp²-hybridized atoms of the ring, is a key determinant of their stability and reactivity.[6]

The presence of three electronegative nitrogen atoms renders the triazole ring electron-deficient, influencing its interactions with other molecules. This inherent electronic character allows the triazole ring to participate in a variety of non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), dipole-dipole interactions, and π-π stacking.[7] These interactions are fundamental to their utility as pharmacophores and in the construction of supramolecular assemblies.

The two isomers exhibit subtle but significant differences in their electronic properties. The 1,2,3-triazole isomer has a higher dipole moment compared to the 1,2,4-triazole. The tautomeric equilibrium between different N-H forms (e.g., 1H- and 2H-1,2,3-triazole) further diversifies the electronic landscape, with the relative stability of tautomers being influenced by substitution and the surrounding environment.[5]

The Acetic Acid Moiety: A Modulator of Electronic Properties and a Bioisosteric Partner

The introduction of an acetic acid group (-CH₂COOH) to the triazole ring profoundly impacts its electronic properties and introduces a key functional handle for biological applications. The carboxylic acid function is a strong electron-withdrawing group, which further influences the electron density distribution within the triazole ring.

Inductive and Resonance Effects

The acetic acid moiety exerts both inductive and resonance effects on the triazole ring. The electronegative oxygen atoms of the carboxyl group pull electron density away from the ring through the sigma bond network (inductive effect). Depending on the point of attachment, resonance effects can also come into play. These electronic perturbations modulate the acidity (pKa) of the carboxylic acid and the basicity of the triazole nitrogen atoms.

The Triazole Acetic Acid as a Carboxylic Acid Bioisostere

A critical application of triazole acetic acid derivatives in drug discovery is their role as bioisosteres for carboxylic acids.[3] Bioisosteric replacement is a powerful strategy to fine-tune the physicochemical properties of a drug candidate, such as its acidity, lipophilicity, and metabolic stability, while retaining or improving its biological activity.[8] The triazole ring, with its ability to engage in similar hydrogen bonding interactions as a carboxylic acid, can effectively mimic this functionality.[4] The 4-hydroxy-1,2,3-triazole moiety, for instance, has been explored as a novel scaffold to probe the orthosteric γ-aminobutyric acid (GABA) receptor binding site, demonstrating its potential as a carboxylic acid bioisostere.[4]

Quantifying the Electronic Influence of Substituents: The Hammett Equation

To rationally design triazole acetic acid derivatives with desired electronic properties, it is crucial to quantify the effect of various substituents on the triazole ring. The Hammett equation provides a powerful framework for this purpose, relating the reaction rates and equilibrium constants of a series of substituted aromatic compounds to the electronic nature of the substituents.[9]

The Hammett equation is given by:

log(K/K₀) = σρ

where:

-

K is the equilibrium constant for the substituted reaction.

-

K₀ is the equilibrium constant for the unsubstituted reaction.

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction itself.[10]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

Table 1: Representative Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -OH | +0.12 | -0.37 | Electron-Donating |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -Br | +0.39 | +0.23 | Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.71 | +0.78 | Very Strong Electron-Withdrawing |

Note: These values are for benzoic acid derivatives and serve as a general guide. The specific values for triazole systems may vary.

Experimental and Computational Workflows for Characterizing Electronic Properties

A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of triazole acetic acid derivatives.

Experimental Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[11] Chemical shifts are sensitive to the electron density around the nuclei, providing valuable insights into the electronic effects of substituents.

-

Infrared (IR) Spectroscopy: The stretching frequencies of key functional groups, such as the C=O of the carboxylic acid and the N-H of the triazole, are influenced by the electronic environment. Changes in these frequencies upon substitution can be correlated with electronic effects.[12]

-

Cyclic Voltammetry (CV): This technique is used to determine the oxidation and reduction potentials of a molecule.[13] These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), providing a quantitative measure of the molecule's ability to donate or accept electrons.[14]

-

Potentiometric Titration and Spectrophotometry: These methods are used to determine the pKa values of the carboxylic acid and the triazole ring.[2][15] The pKa is a direct measure of the acidity of a compound and is highly sensitive to electronic effects.

Computational Modeling

Computational chemistry provides a powerful toolkit for predicting and rationalizing the electronic properties of molecules.

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules.[14][16] It can be used to predict a wide range of properties, including:

-

Molecular orbital energies (HOMO, LUMO) and the HOMO-LUMO gap.[14]

-

Electron density distribution and electrostatic potential maps.

-

Dipole moments.

-

Theoretical pKa values.[17]

The choice of the functional and basis set is crucial for obtaining accurate results. The B3LYP functional with a 6-31G* basis set is a common starting point for many organic molecules.[16]

Integrated Experimental and Computational Workflow

A robust approach involves a synergistic combination of experimental and computational methods.

Figure 1: Integrated workflow for characterizing electronic properties.

Synthesis of Triazole Acetic Acid Derivatives: Key Methodologies

The synthesis of triazole acetic acid derivatives can be achieved through various routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Synthesis of 1,2,3-Triazole-1-yl-acetic Acid Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[18][19]

Protocol: Synthesis of Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate

-

To a solution of phenylacetylene (1.0 mmol) and ethyl azidoacetate (1.1 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The use of sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Synthesis of 1,2,4-Triazole-Substituted Acetic Acid Derivatives

Several methods exist for the synthesis of 1,2,4-triazole derivatives. One common approach involves the condensation of a carboxylic acid hydrazide with an appropriate reagent.[20]

Protocol: Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic Acid

A metal-free, continuous-flow synthesis has been reported as an efficient and sustainable method.

-

A solution of acetohydrazide and ethyl glyoxalate in a suitable solvent is pumped through a heated flow reactor. This facilitates the initial condensation.

-

The output from the first reactor is then mixed with a solution of a dehydrating agent and passed through a second heated reactor to promote cyclization to the triazole ring.

-

The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).

Figure 2: Synthetic pathways to triazole acetic acid derivatives.

Conclusion and Future Perspectives

The electronic properties of triazole acetic acid derivatives are a rich and multifaceted area of study with profound implications for drug discovery and materials science. A thorough understanding of the interplay between the inherent electronic nature of the triazole ring, the modulating influence of the acetic acid moiety, and the fine-tuning provided by additional substituents is essential for the rational design of molecules with tailored properties. The integrated application of experimental and computational methodologies, as outlined in this guide, provides a robust framework for elucidating structure-property relationships and accelerating the discovery of novel and effective triazole-based compounds. As synthetic methodologies become more sophisticated and computational power continues to grow, our ability to precisely manipulate and predict the electronic behavior of these versatile heterocycles will undoubtedly lead to further breakthroughs in their application.

References

-

Shibl, M. F., Elroby, S. A. K., & Hilal, R. H. (2011). Solvent and substituent effects on the electronic structures of triazoles: computational study. Molecular Simulation, 37(1), 11–17. [Link]

-

Request PDF | Solvent and substituent effects on the electronic structures of triazoles: Computational study | The tautomerisation reaction of 1,2,3-triazole and some of its derivatives has been studied and the transition states were located. The analysis... | Find, read and cite all the research you need on ResearchGate. [Link]

-

Hammett Substituent Constants - ResearchGate. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC - NIH. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. [Link]

-

3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PubMed Central. [Link]

-

Substituent and Reaction Constants | Dalal Institute. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry | ACS Omega - ACS Publications. [Link]

-

Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters - MDPI. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II) | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives - TÜBİTAK Academic Journals. [Link]

-

Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives | Request PDF - ResearchGate. [Link]

-

(PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity - ResearchGate. [Link]

-

COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE - International Research Journal of Education and Technology. [Link]

-

Hammett equation - Wikipedia. [Link]

-

Cyclic voltammetric (CV) responses of triazole-containing brush polymers - ResearchGate. [Link]

-

(PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program - ResearchGate. [Link]

-

Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

-

4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. [Link]

-

Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry. [Link]

-

Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. [Link]

-

Synthesis, characterization, thermal Studies, electrochemical behavior, antimicrobial, docking studies, and computational simulation of triazole-thiol metal complexes - ResearchGate. [Link]

-

Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. [Link]

-

Solvatochromism and Thermochromism of Fluconazole - SciELO. [Link]

-

Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. [Link]

-

Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B - RSC Publishing. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

-

Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents - PubMed. [Link]

-

THEORETICAL STUDY OF ELECTRONIC PROPERTIES OF AZOLES - Jetir.Org. [Link]

-

Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design | Request PDF - ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. [Link]

-

Hammett Substituent Constants Survey | PDF | Chemical Substances | Chemistry - Scribd. [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

-

Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co - Amazon S3. [Link]

-

Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC - NIH. [Link]

-

Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions | Organic Letters. [Link]

-

The effect of the substituent with respect to electron donating/accepting capacity on the coordinate interaction. - ResearchGate. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters [mdpi.com]

- 13. irjweb.com [irjweb.com]

- 14. jetir.org [jetir.org]

- 15. Sci-Hub. Solvent and substituent effects on the electronic structures of triazoles: computational study / Molecular Simulation, 2011 [sci-hub.box]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 19. scispace.com [scispace.com]

- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Technical Guide to the Theoretical Calculation of 2-(1H-1,2,3-Triazol-1-yl)acetic acid Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical investigation of 2-(1H-1,2,3-triazol-1-yl)acetic acid hydrochloride using quantum chemical calculations. The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, serving as a critical scaffold in numerous pharmaceutical compounds.[1][2][3] Understanding the structural, electronic, and vibrational properties of its derivatives at a molecular level is paramount for rational drug design and development. This document outlines a robust computational workflow, grounded in Density Functional Theory (DFT), designed for researchers, computational chemists, and drug development professionals. We detail the process from initial structure generation to the final analysis of key chemical descriptors, with a critical focus on identifying the correct protonation site for the hydrochloride salt—a crucial step for accurate modeling. The methodologies presented are self-validating and are supported by established practices in computational chemistry to ensure scientific integrity and reproducibility.